molecular formula C12H10N2O2 B2615989 2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 944740-34-5

2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2615989
CAS No.: 944740-34-5
M. Wt: 214.224
InChI Key: XSCBGRZRDXWZGE-UHFFFAOYSA-N
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Description

2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a pyridine ring with a keto group at the 2-position, a phenyl group attached to the nitrogen atom, and a carboxamide group at the 3-position. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This intermediate then reacts with active methylene nitriles to afford the desired 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves the inhibition of receptor tyrosine kinases (RTKs) such as TYRO3, AXL, MER, and MET. By inhibiting these kinases, the compound can prevent cell proliferation and induce apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple RTKs and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

IUPAC Name

2-oxo-N-phenyl-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-10(7-4-8-13-11)12(16)14-9-5-2-1-3-6-9/h1-8H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCBGRZRDXWZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.00 g, 7.18 mmol) in anhydrous tetrahydrofuran (40 mL) was added 4-methyl morpholine (1.01 g, 10.06 mmol). After cooling to 0° C., isobutyl chloroformate (1.27 g, 9.34 mmol) was added to the reaction mixture. The mixture was stirred at ambient temperature for 6 hours followed by the addition of aniline (0.87 g, 9.34 mmol). The resulting mixture was stirred at ambient temperature for 16 hours. The solvent was removed in vacuo. The residue was dissolved in ethyl acetate (100 mL), and washed with saturated aqueous sodium bicarbonate (2×50 mL) and brine (50 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford the title compound as a colorless solid (1.50 g, 97%): 1H NMR (300 MHz, DMSO-d6) δ 12.71 (br s, 1H), 12.14 (s, 1H), 8.46-8.38 (m, 1H), 7.80-7.52 (m, 1H), 7.65-7.62 (m, 2H), 7.35-7.29 (m, 2H), 7.10-6.95 (m, 1H), 6.58-6.45 (m, 1H); MS (ES+) m/z 215.2 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
0.87 g
Type
reactant
Reaction Step Three
Yield
97%

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